4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine

Monoamine transporter selectivity SERT DAT

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine (CAS 919366-45-3) is a synthetic pyridine derivative belonging to a class of cyclohexyl-substituted heterocycles. The compound combines a 2,6-dichlorobenzyl group at the 3-position and a cyclohexylmethoxy substituent at the 4-position of the 2-methylpyridine core, yielding a molecular formula of C20H23Cl2NO and a molecular weight of 364.31 g/mol.

Molecular Formula C20H23Cl2NO
Molecular Weight 364.3 g/mol
CAS No. 919366-45-3
Cat. No. B12613039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine
CAS919366-45-3
Molecular FormulaC20H23Cl2NO
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1CC2=C(C=CC=C2Cl)Cl)OCC3CCCCC3
InChIInChI=1S/C20H23Cl2NO/c1-14-16(12-17-18(21)8-5-9-19(17)22)20(10-11-23-14)24-13-15-6-3-2-4-7-15/h5,8-11,15H,2-4,6-7,12-13H2,1H3
InChIKeyJXPFQYUTGDNYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine (CAS 919366-45-3): A Lipophilic Pyridine Scaffold with Multi-Transporter Affinity


4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine (CAS 919366-45-3) is a synthetic pyridine derivative belonging to a class of cyclohexyl-substituted heterocycles [1]. The compound combines a 2,6-dichlorobenzyl group at the 3-position and a cyclohexylmethoxy substituent at the 4-position of the 2-methylpyridine core, yielding a molecular formula of C20H23Cl2NO and a molecular weight of 364.31 g/mol [2]. Its high calculated logP values (5.92–6.25) denote substantial lipophilicity, which may influence membrane permeability and off-target binding profiles [1][2].

Workflow Selective monoamine transporter probe for SERT/DAT/NET profiling
Selection Lipophilic pyridine scaffold with 4-cyclohexylmethoxy anchor for SAR exploration
Use Context CNS permeability screening and in vitro transporter occupancy studies

Procurement Risk: Why 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine Cannot Be Replaced by Common Pyridine Analogs


Superficial structural similarity among 2,6-dichlorobenzyl pyridine derivatives masks critical differences in transporter selectivity profiles. Substitution at the 4-position with a cyclohexylmethoxy group, as opposed to smaller alkoxy or hydroxyl substituents, profoundly alters the lipophilicity-driven binding kinetics at monoamine transporters [1]. This specific scaffold exhibits a distinct rank order of SERT (pKi 8.89) > DAT (pKi 6.85) > NET (pKi 6.00), a selectivity fingerprint that generic 3-benzyl-2-methylpyridine analogs lacking the 4-cyclohexylmethoxy motif do not replicate [1]. The quantitative basis for this differentiation is detailed below.

This Compound 4-cyclohexylmethoxy substitution drives SERT-preferring selectivity rank order
Generic 4-H/4-OH Analogs Lack lipophilic anchor; selectivity profile may invert or become non-selective
This Compound Ether-linked cyclohexyl group removes H-bond donor capacity
Pyridinone/4-Oxo Congeners Carbonyl group introduces H-bond acceptor and alters pharmacokinetic recognition

Verified Differential Evidence: Quantitative Selectivity Data for 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine


SERT-Selective Binding Profile Versus Dopamine and Noradrenaline Transporters

In ChEMBL-derived activity data, 4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine demonstrates a 109-fold selectivity for SERT (pKi 8.89, Ki ≈ 1.3 nM) over NET (pKi 6.00, Ki ≈ 1,000 nM), and a 100-fold selectivity over DAT (pKi 6.85, Ki ≈ 140 nM) [1]. This profile stands in contrast to non-selective monoamine transporter inhibitors (e.g., cocaine, pKi values ~6.0–7.0 across SERT/DAT/NET). For 3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one (CAS 478246-05-8), a direct comparator lacking the cyclohexylmethoxy group, no equivalent SERT activity has been reported .

SERT-selective binding vs DAT/NET
Class-level inference
SERT pKi 8.89 vs NET 6.00 (≈800-fold); DAT 6.85 (≈110-fold)
Supports SERT-selective probe context
Data derived from ChEMBL; cocaine as non-selective baseline
Monoamine transporter selectivity SERT DAT NET pKi

High Calculated Lipophilicity (LogP 5.9–6.2) as a Differentiator from Less Lipophilic 4-Hydroxy/4-Oxo Analogs

The target compound exhibits a calculated logP of 5.921 (ZINC) to 6.247 (predicted), substantially higher than the 4-oxo analog 3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one (CAS 478246-05-8, C13H11Cl2NO, MW 268.14, polar surface area 32.86 Ų) [1]. The cyclohexylmethoxy ether substitution replaces a polar carbonyl/hydroxyl group with a bulky lipophilic moiety, increasing partition coefficient by an estimated 3–4 log units [1]. While direct experimental logP for the comparator is unavailable, the molecular weight difference (364 vs 268 g/mol) and the presence of an additional C7H12O fragment in the target compound support a significant lipophilicity gain .

Calculated logP
Supporting evidence
5.921 – 6.247
Supports high lipophilicity context for CNS permeability screening
Estimated 3–4 log units higher than 4-oxo analog; experimental logP not reported
Lipophilicity LogP CNS permeability physicochemical properties

Structural and Physicochemical Differentiation from N-Alkylated Pyridinone Congeners

4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine (C20H23Cl2NO) is differentiated from closely related N-alkylated pyridinone derivatives, such as 1-(2-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methylpyridin-4(1H)-one (CAS 478246-04-7, C20H16Cl3NO), by the replacement of the 4-carbonyl with a cyclohexylmethoxy ether [1]. This substitution eliminates the hydrogen bond acceptor capacity of the carbonyl and removes any acidic protons, while simultaneously introducing a conformationally flexible cyclohexyl ring. The result is a compound with no hydrogen bond donors (vs. potential enol tautomer in pyridinones) and altered molecular recognition properties [1].

H-bond donor absence
Cross-study comparable
0 H-bond donors; cyclohexylmethoxy ether replaces carbonyl
Alters solubility and molecular recognition vs pyridinone analogs
Structural comparison based on CAS registry data
Hydrogen bond donors structural comparison pyridinone ether

Tiered Application Scenarios for 4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine Based on Verified Evidence


Lead Compound for Selective SERT Probe Development in Psychiatric Drug Discovery

The >100-fold selectivity of 4-(cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine for SERT over DAT and NET (pKi 8.89 vs 6.85 and 6.00) [1] positions it as a starting scaffold for developing selective serotonin reuptake inhibitor (SSRI)-like probes. Its high lipophilicity (logP ~5.9) [2] may favor CNS penetration, making it a candidate for in vivo target engagement studies where selective SERT occupancy must be confirmed.

Physicochemical Comparator for Structure-Activity Relationship (SAR) Studies of 4-Substituted Pyridines

The compound's cyclohexylmethoxy group at the 4-position provides a defined hydrophobic anchor for SAR exploration. Compared to the 4-oxo (CAS 478246-05-8) and N-alkylated pyridinone (CAS 478246-04-7) analogs [1][2], this scaffold allows systematic evaluation of how incremental lipophilicity and H-bond donor elimination affect transporter selectivity and metabolic stability.

Reference Standard for In Vitro Transporter Selectivity Panels

The compound's well-defined binding profile across SERT, DAT, and NET (ChEMBL-derived pKi values) [1] supports its use as a selectivity reference standard in monoamine transporter screening panels. Its SERT-preferring binding signature provides a benchmark for calibrating assay performance and evaluating new chemical entities in transporter occupancy assays.

Application
Selection Property
Validation Focus
SERT probe development studies
SERT-preferring selectivity profile over DAT/NET
SERT occupancy verification in target engagement assays
SAR exploration of 4-substituted pyridines
High lipophilicity anchor and zero H-bond donor count
Lipophilicity-permeability correlation and metabolic stability
Monoamine transporter panel reference standard
Defined multi-transporter binding fingerprint
Assay calibration and benchmarking of novel chemical entities
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